3,3-Diethoxythietane 1,1-dioxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18487-59-7 |
|---|---|
Molecular Formula |
C7H14O4S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3,3-diethoxythietane 1,1-dioxide |
InChI |
InChI=1S/C7H14O4S/c1-3-10-7(11-4-2)5-12(8,9)6-7/h3-6H2,1-2H3 |
InChI Key |
YRLIIXCIJVXYTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CS(=O)(=O)C1)OCC |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Strategic Approaches to 3,3 Diethoxythietane 1,1 Dioxide
Foundational Synthetic Pathways for the Thietane (B1214591) 1,1-Dioxide Ring System with Diethoxy Substitution
The construction of the 3,3-diethoxythietane 1,1-dioxide molecule is rooted in fundamental organic reactions that first establish the heterocyclic thietane skeleton and then modify it to achieve the final product.
The formation of the thietane ring system is often achieved through cycloaddition reactions, with the [2+2] cycloaddition of a sulfene (a transient S,S-dioxide of a thioaldehyde) to an appropriate alkene being a prominent method. nih.govbeilstein-journals.org For the synthesis of this compound, the key reaction involves the cycloaddition of sulfene, generated in situ, with ketene (B1206846) diethyl acetal (B89532). acs.orgacs.org
The sulfene is typically generated from a sulfonyl chloride, such as ethanesulfonyl chloride, by dehydrochlorination with a tertiary amine like triethylamine (B128534). acs.org The highly reactive sulfene then undergoes a [2+2] cycloaddition with the electron-rich double bond of ketene diethyl acetal. This reaction directly yields the this compound ring system. acs.orgacs.org The mechanism is believed to be a concerted [π2s + π2a] process or a stepwise reaction involving a dipolar intermediate.
Reaction Scheme:
Step 1 (Sulfene Generation): CH₃CH₂SO₂Cl + (CH₃CH₂)₃N → [CH₃CH=SO₂] + (CH₃CH₂)₃N·HCl
Step 2 (Cycloaddition): [CH₃CH=SO₂] + CH₂=C(OCH₂CH₃)₂ → this compound (with a methyl group at the 2-position)
A similar approach using methanesulfonyl chloride would yield the parent this compound.
In the context of the [2+2] cycloaddition pathway described above, the introduction of the diethoxy functionality is inherently regioselective. The use of ketene diethyl acetal as the alkene component ensures that the two ethoxy groups are positioned on the same carbon atom (C3) of the resulting thietane ring. acs.org This is a direct consequence of the structure of the starting ketene acetal, making it a highly efficient strategy for installing the geminal diethoxy group at the desired position without the need for subsequent functional group manipulations on the ring.
Alternative, though less direct, strategies could involve starting with a pre-formed thietane ring, such as thietan-3-one. nih.govacs.org One could envision the conversion of the ketone to a ketal under acidic conditions with ethanol (B145695). However, the cycloaddition approach is more convergent.
The conversion of a thietane (a cyclic sulfide) to a thietane 1,1-dioxide (a sulfone) is a critical oxidation step. researchgate.net This transformation can be achieved either after the formation of the thietane ring or, as in the sulfene cycloaddition method, the sulfur is already in the +6 oxidation state in the sulfene precursor. acs.org
Should a synthetic route proceed via a thietane sulfide intermediate, various oxidation methods are available. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions. Common and effective oxidizing agents include:
Hydrogen Peroxide (H₂O₂): Often used in a solvent like acetic acid, hydrogen peroxide is an effective and relatively "green" oxidant. It can oxidize thietanes to the corresponding sulfones in good yields. cdnsciencepub.comgoogle.com The reaction typically proceeds by first forming the sulfoxide (B87167), which is then further oxidized to the sulfone. researchgate.netrsc.org
meta-Chloroperoxybenzoic Acid (m-CPBA): This is a widely used and reliable reagent for the oxidation of sulfides to sulfones. nih.govacs.org The reaction is generally clean and provides high yields. Typically, two equivalents of m-CPBA are required for the complete conversion of the sulfide to the sulfone.
Potassium Permanganate (KMnO₄): Under controlled conditions, KMnO₄ can be used for this oxidation, although its high reactivity can sometimes lead to cleavage of the heterocyclic ring if not carefully managed. google.com
Catalytic Oxidation: Modern methods often employ catalytic systems to improve selectivity and reduce waste. For example, transition metal catalysts can be used in conjunction with a terminal oxidant like H₂O₂. researchgate.netorganic-chemistry.org
Table 1: Comparison of Common Oxidation Strategies for Thietane Sulfides
Contemporary Developments in the Synthesis of this compound
Modern synthetic chemistry aims not only to create molecules but to do so with high levels of control over their three-dimensional structure and with minimal environmental impact.
While the parent this compound is achiral, substitution at the C2 or C4 positions introduces stereocenters. The development of enantioselective and diastereoselective methods for synthesizing substituted thietane 1,1-dioxides is an area of active research. researchgate.net
For a chiral derivative of this compound, stereocontrol could be introduced during the key cycloaddition step. Potential strategies include:
Chiral Auxiliaries: Attaching a chiral auxiliary to either the sulfene precursor or the ketene acetal could influence the facial selectivity of the cycloaddition, leading to a diastereomeric mixture that could potentially be separated.
Chiral Catalysts: The use of a chiral Lewis acid or a chiral base to mediate the cycloaddition could, in principle, induce enantioselectivity, favoring the formation of one enantiomer over the other.
Kinetic Resolution: A racemic mixture of a substituted thietane could be resolved using enzymatic methods, such as lipase-catalyzed transesterification, to selectively react with one enantiomer. dntb.gov.ua
While specific applications of these methods to the synthesis of chiral this compound derivatives are not extensively documented, these general principles of asymmetric synthesis are applicable to this class of compounds.
The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.comnih.gov Applying these principles to the synthesis of this compound involves re-evaluating solvents, reagents, and energy sources.
Safer Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane. nih.govacs.org Green alternatives include switching to less toxic and more environmentally benign solvents such as toluene, 2-methyl-tetrahydrofuran, or even water if the reactants' solubility allows. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis and sonochemistry (ultrasound) are two techniques that can significantly reduce reaction times, increase yields, and often allow for solvent-free conditions. nih.govmdpi.com The application of microwave irradiation to the cycloaddition or oxidation steps could offer a more energy-efficient pathway.
Catalysis: As mentioned, using recyclable heterogeneous catalysts for the oxidation step aligns with green chemistry principles by minimizing waste. rsc.org Developing a catalytic method for the [2+2] cycloaddition would be a significant advancement.
Atom Economy: The [2+2] cycloaddition is an excellent example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the product. This contrasts with substitution reactions that generate salt byproducts.
By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and efficient. rasayanjournal.co.in
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from batch to continuous flow processing represents a significant methodological leap in chemical synthesis, offering numerous advantages for the production of complex molecules like this compound. flinders.edu.aueuropa.eu Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. europa.eu This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for reactions that are highly exothermic or involve unstable intermediates. europa.eu
For the synthesis of this compound, a multi-step process is typically required, starting from precursors like thietan-3-one. nih.govchemrxiv.org Each step, including ketalization to form the 3,3-diethoxythietane intermediate and subsequent oxidation to the 1,1-dioxide, can be translated into a continuous flow setup. The key benefit of a flow system is the high surface-area-to-volume ratio of the reactor, which allows for extremely efficient heat transfer. europa.eu This is particularly important during the oxidation step, which is often exothermic and can lead to side products or decomposition in a batch reactor if not properly controlled.
Table 1: Comparative Analysis of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent due to high surface-area-to-volume ratio. europa.eu |
| Mass Transfer | Dependent on stirring efficiency; can be non-homogenous. | Highly efficient and homogenous mixing. europa.eu |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reactor volumes and better temperature control. europa.eu |
| Scalability | Complex; requires re-optimization of reaction conditions. | Straightforward; achieved by extending run time or numbering-up. flinders.edu.au |
| Process Control | Manual or semi-automated; less precise control over parameters. | Fully automated; precise control over flow rate, temperature, and residence time. |
| Reproducibility | Can vary between batches. | High batch-to-batch consistency. |
| Footprint | Large, especially for scaled-up production. | Compact and requires less laboratory space. |
Challenges and Future Innovations in the Synthesis of this compound
Despite the potential of modern synthetic methods, the synthesis of this compound is not without its difficulties. The primary challenges stem from the inherent properties of the four-membered thietane ring system and the specific functional groups present.
One of the main synthetic hurdles is managing the ring strain of the thietane core, which makes it susceptible to side reactions. During the synthesis and subsequent functionalization, elimination reactions are a common issue, leading to the formation of the more stable 2H-thiete 1,1-dioxide as a significant byproduct. chemrxiv.org This is particularly problematic under harsh reaction conditions, such as elevated temperatures or in the presence of strong acids or bases. nih.govchemrxiv.org The starting material, thietan-3-one, can also be a challenging substrate for certain reactions, sometimes leading to complex mixtures that are difficult to purify. researchgate.net
Future innovations in the synthesis of this compound will likely focus on overcoming these challenges through several key areas. The development of novel, highly selective catalysts could enable reactions to proceed under milder conditions, thereby minimizing side product formation. For instance, new Lewis or Brønsted acids could improve the efficiency of the ketalization step while suppressing elimination. nih.gov
The continued evolution of multi-step continuous flow systems stands as a major area for innovation. flinders.edu.au Integrating advanced in-line analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy or high-performance liquid chromatography (HPLC), would allow for real-time reaction monitoring and optimization. flinders.edu.au This data-rich approach enables automated systems to adjust parameters on-the-fly to maximize yield and purity. Furthermore, the application of machine learning algorithms to process this data could predict optimal reaction conditions and accelerate process development.
Another promising avenue is the use of alternative reaction technologies within a flow setup, such as photochemistry or electrochemistry. nih.gov These methods can offer unique reactivity and selectivity profiles that are not accessible through traditional thermal methods, potentially providing new, more efficient routes to the target compound and its derivatives.
Table 2: Challenges and Future Innovations in Synthesis
| Challenge | Description | Future Innovation / Proposed Solution |
|---|---|---|
| Ring Strain | The four-membered thietane ring is strained, making it prone to undesired ring-opening or rearrangement reactions. | Development of milder reaction protocols and catalysts that operate at lower temperatures. |
| Elimination Byproducts | Formation of 2H-thiete 1,1-dioxide is a common side reaction, especially under thermal or acidic/basic conditions. chemrxiv.org | Design of catalysts with high selectivity for addition/substitution over elimination. Precise residence time and temperature control in flow reactors. |
| Substrate Reactivity | Thietan-3-one can be a difficult substrate, leading to incomplete reactions or complex product mixtures. researchgate.net | Screening of novel activating agents and reaction media. Use of microreactors for enhanced mixing and reaction control. |
| Purification | Separation of the desired product from structurally similar byproducts can be challenging and costly. | Integration of in-line purification techniques (e.g., solid-phase scavengers, continuous chromatography) into the flow process. mdpi.com |
| Process Optimization | Traditional one-factor-at-a-time (OFAT) optimization is time-consuming and may not identify the true optimal conditions. | Implementation of Design of Experiments (DoE) and machine learning algorithms coupled with automated flow systems for rapid, multi-parameter optimization. |
Iii. Reactivity Profiles and Mechanistic Investigations of 3,3 Diethoxythietane 1,1 Dioxide
Transformations Involving the Diethoxy Functional Groups
The diethoxy acetal (B89532) group at the 3-position of the thietane (B1214591) ring is also a site of significant reactivity, allowing for a range of chemical modifications without necessarily disrupting the heterocyclic core.
The diethoxy group of 3,3-diethoxythietane 1,1-dioxide can be readily hydrolyzed under acidic conditions. acs.orglookchem.com For example, treatment with concentrated hydrochloric acid leads to the formation of 3-thietanone 1,1-dioxide. lookchem.com This reaction proceeds through the initial protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a second molecule of ethanol yields the corresponding ketone.
Transacetalization, the exchange of the ethoxy groups with other alkoxy groups, can also be achieved under appropriate acidic or basic conditions, providing a route to other 3,3-dialkoxythietane 1,1-dioxides.
| Reagent | Conditions | Product |
| Concentrated Hydrochloric Acid | Stirring at 25°C | 3-Thietanone 1,1-dioxide. lookchem.com |
| 5% Sodium Hydroxide (B78521) | Gentle reflux | Ring-opened products. acs.orglookchem.com |
While direct nucleophilic substitution at the acetal carbon is generally difficult, the hydrolysis to the corresponding ketone, 3-thietanone 1,1-dioxide, opens up a wide range of possibilities for subsequent condensation reactions. Aldol-type condensations, for instance, could be envisioned where the enolate of another carbonyl compound adds to the ketone functionality of 3-thietanone 1,1-dioxide. thieme-connect.de These reactions would allow for the introduction of new carbon-carbon bonds at the 3-position of the thietane ring, leading to more complex molecular architectures. The propensity of the initial aldol (B89426) adduct to dehydrate would depend on the reaction conditions and the stability of the resulting α,β-unsaturated system. thieme-connect.de
Reactivity at the Sulfone Group and Adjacent Positions
The sulfone functional group in this compound is a key driver of its chemical behavior, rendering the adjacent α-protons susceptible to deprotonation and enabling the participation of the corresponding unsaturated derivative in cycloaddition reactions.
The protons on the carbon atoms adjacent (in the α-position) to the sulfonyl group in thietane 1,1-dioxides are acidic due to the powerful electron-withdrawing inductive effect of the SO2 group. wikipedia.org This facilitates their removal by a suitable base to form a resonance-stabilized carbanion. wikipedia.orgwikipedia.orgyoutube.com The stability of these sulfone-stabilized carbanions makes them useful intermediates in organic synthesis. nih.govacs.org
In the case of substituted thietane 1,1-dioxides, such as the closely related 3,3-dimethylthietan 1,1-dioxide, the formation of an α-carbanion has been demonstrated. For instance, the α-carbanion of 3,3-dimethylthietan 1,1-dioxide can be effectively monobrominated at room temperature in high yield using a specific brominating agent derived from Meldrum's acid. rsc.org This reaction underscores the accessibility and synthetic utility of the carbanion intermediate.
The general reactivity of sulfone-stabilized carbanions involves their role as nucleophiles, reacting with a variety of electrophiles. youtube.comnih.gov This allows for the introduction of a wide range of functional groups at the α-position to the sulfone.
Table 1: Reactivity of α-Carbanions of Thietane 1,1-Dioxides
| Reactant | Reagent | Product Type | Significance |
| 3,3-Dimethylthietan 1,1-dioxide | 1. Base 2. Brominating Agent | α-Bromo-3,3-dimethylthietan 1,1-dioxide | Demonstrates the formation and electrophilic trapping of the α-carbanion. rsc.org |
| General Sulfone | Strong Base | Sulfone-stabilized carbanion | A key reactive intermediate in organic synthesis. wikipedia.orgnih.gov |
While this compound itself is saturated and thus cannot directly participate as a dienophile in Diels-Alder reactions, it can serve as a precursor to the corresponding unsaturated 2H-thiete 1,1-dioxide. This elimination of an ethoxy group can be facilitated under certain conditions, for instance, in the presence of acid or base, to generate the double bond within the four-membered ring. nih.gov
The resulting thiete dioxide is an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing sulfone group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with a conjugated diene. masterorganicchemistry.comchemistrysteps.com This is a characteristic feature of normal-electron-demand Diels-Alder reactions, which are typically facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. wikipedia.orgchemistrysteps.com
The reaction involves the concerted interaction of the four π-electrons of the diene with the two π-electrons of the thiete dioxide (the dienophile) to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com These reactions are stereospecific, meaning the stereochemistry of the reactants is preserved in the product. chemistrysteps.com
Table 2: Key Features of Thiete Dioxides in Diels-Alder Reactions
| Feature | Description | Reference |
| Dienophile Reactivity | The sulfone group acts as a powerful electron-withdrawing group, activating the double bond for cycloaddition. | masterorganicchemistry.comchemistrysteps.com |
| Reaction Type | Participates in normal-electron-demand [4+2] cycloaddition reactions. | wikipedia.org |
| Intermediate Formation | Can be generated from substituted thietane 1,1-dioxides through elimination reactions. | nih.gov |
| Synthetic Utility | Provides a pathway to complex, fused-ring systems containing a sulfur dioxide moiety. | researchgate.netd-nb.info |
Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Kinetic Studies
The investigation of reaction mechanisms for compounds like this compound relies heavily on advanced spectroscopic and kinetic techniques. These methods provide insights into the structure of intermediates, transition states, and the factors influencing reaction rates.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable. For instance, ¹H NMR spectroscopy can be used in competition experiments to determine the relative rates of different reaction pathways and to assess the stability of compounds under various conditions. nih.govacs.org The use of NMR shift reagents, such as Eu(fod)₃, has been employed to elucidate the stereochemistry of thietane 1,1-dioxide derivatives by resolving complex spectral patterns. researchgate.net Furthermore, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the conformation of the four-membered ring in thietane dioxide derivatives, which can be planar or puckered depending on the substituents. acs.org
Kinetic studies are crucial for understanding the reaction dynamics. By monitoring the concentration of reactants and products over time, rate laws and activation parameters can be determined. For example, kinetic studies on the conversion of related sulfoxides to sulfones have been conducted to understand metabolic pathways. nih.gov In the context of this compound, kinetic analysis of its hydrolysis or its conversion to a thiete dioxide would provide quantitative data on the reaction rates and the influence of catalysts or reaction conditions. acs.org The combination of experimental kinetics with computational studies, such as Density Functional Theory (DFT), allows for a detailed mapping of the reaction energy profile, including the structures of transition states and intermediates. acs.org
Table 3: Application of Advanced Techniques in the Study of Thietane Dioxides
| Technique | Application | Insights Gained | Reference(s) |
| ¹H NMR Spectroscopy | Monitoring reaction progress and stability studies. | Relative reaction rates, product ratios, and compound stability under different conditions. | nih.govacs.org |
| NMR with Shift Reagents | Stereochemical determination. | Elucidation of the 3D arrangement of atoms in the molecule. | researchgate.net |
| X-ray Crystallography | Solid-state structure determination. | Precise bond lengths, angles, and ring conformation (puckered vs. planar). | acs.org |
| Kinetic Studies | Determining reaction rates and mechanisms. | Rate laws, activation energies, and the effect of reaction variables. | nih.govacs.org |
| Computational Chemistry (DFT) | Modeling reaction pathways. | Energetics of intermediates and transition states, elucidation of reaction mechanisms. | acs.org |
Iv. Strategic Applications of 3,3 Diethoxythietane 1,1 Dioxide in Complex Organic Synthesis
Utilization as a C3 Synthon for Carbocyclic and Heterocyclic Ring Construction
The inherent ring strain and the presence of activating groups make 3,3-diethoxythietane 1,1-dioxide an excellent three-carbon (C3) synthon. It provides a synthetically useful and readily accessible platform for the construction of a variety of ring systems.
While direct, well-documented examples of the conversion of this compound into pyridines, pyrroles, and furans are not extensively reported in the reviewed literature, the underlying reactivity of thietane (B1214591) dioxides suggests a strong potential for such transformations. The general strategy would involve the ring-opening of the thietane dioxide to generate a reactive 1,3-dicarbonyl equivalent or a related polyfunctional intermediate, which could then undergo condensation reactions with appropriate nitrogen or oxygen-containing nucleophiles to form the desired heterocyclic rings. For instance, the synthesis of various thiazole (B1198619) derivatives has been successfully achieved through domino/cascade and multicomponent reactions, which involve the reaction of thiobenzamides with suitable substrates. nih.govnih.gov This highlights the general principle of using building blocks in cascade reactions to construct heterocycles. nih.govnih.gov
The development of novel synthetic routes to heterocycles is a significant area of research, and the application of versatile synthons like allenyl thianthrenium salts for the synthesis of quinoxalines and other heterocycles further underscores the potential for similar applications with this compound. nih.govnih.gov
The construction of spiro and fused ring systems is a challenging yet important endeavor in organic synthesis, as these motifs are prevalent in many natural products and biologically active molecules. This compound and related thietane derivatives serve as valuable precursors for such complex architectures.
One approach involves the intramolecular cyclization of tethered aldehydes with cyclic 1,3-dienes, catalyzed by nickel, to produce fused, bridged, or spiro bicyclic skeletons. psu.edu This methodology demonstrates the potential for creating intricate ring systems from relatively simple starting materials. psu.edu Another strategy for constructing spirocyclic compounds is the reaction of thiourea (B124793) with 3,3-bis(chloromethyl)oxetane, which proceeds through a thiolate intermediate to form a spiro-thietane derivative. beilstein-journals.org
The synthesis of spiro heterocyclic steroids, which often exhibit significant biological activity, further illustrates the importance of developing methods for constructing spirocycles. beilstein-journals.org These syntheses can involve the reaction of steroidal ketones with various reagents to append a heterocyclic ring at a specific carbon atom. beilstein-journals.org
Table 1: Examples of Spiro and Fused Ring Synthesis Methodologies
| Starting Material Type | Reagents/Catalyst | Product Ring System | Reference |
| Cyclic 1,3-dienes with tethered aldehyde | Ni(COD)2 | Fused, Bridged, or Spiro Bicyclic | psu.edu |
| 3,3-Bis(chloromethyl)oxetane | Thiourea, KOH | Spiro-thietane | beilstein-journals.org |
| Steroidal Ketones | Various | Spiro Heterocyclic Steroids | beilstein-journals.org |
Application in the Synthesis of Functionalized Acyclic Molecules
Beyond its use in forming cyclic structures, this compound is a valuable precursor for the synthesis of highly functionalized acyclic molecules. This is primarily achieved through controlled ring-opening reactions that unveil a variety of functional groups.
The strained four-membered ring of this compound can be selectively opened under various conditions to yield acyclic intermediates. For instance, treatment with a base can induce elimination, leading to the formation of a thiete dioxide. nih.gov While this is an intramolecular elimination, the principle of elimination reactions can be extended to generate substituted alkenes from ring-opened products. The specific substitution pattern of the resulting alkene would depend on the nature of the substituents on the original thietane ring and the reaction conditions employed.
The true synthetic power of this compound lies in its ability to generate a diverse array of polyfunctionalized organic intermediates upon ring-opening. The presence of the diethoxy acetal (B89532) and the sulfone group provides multiple reactive sites. For example, hydrolysis of the acetal group under acidic conditions yields the corresponding 3-thietanone 1,1-dioxide. lookchem.com This ketone can then be further functionalized.
Furthermore, the sulfone group can be involved in various transformations. For instance, reactions of this compound with different reagents can lead to the formation of a variety of acyclic products. acs.org The specific products obtained are highly dependent on the reagents and reaction conditions used, highlighting the versatility of this starting material.
Table 2: Ring-Opening Reactions and Resulting Functionalized Intermediates
| Reagent/Condition | Intermediate Formed | Potential Subsequent Transformations | Reference |
| Concentrated HCl | 3-Thietanone 1,1-dioxide | Reduction, Nucleophilic Addition | lookchem.com |
| Aqueous NaOH | Elimination to thiete dioxide | Further functionalization | nih.gov |
| Various Nucleophiles | Ring-opened polyfunctionalized products | Cyclizations, Functional group interconversions | acs.org |
Participation in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.orgub.edu These reactions are highly efficient in terms of atom economy and step economy. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are a subset of cascade reactions. wikipedia.orgresearchgate.net
The reactivity profile of this compound makes it an ideal candidate for participation in such complex transformations. Its ability to act as a latent 1,3-dipole or a source of a reactive three-carbon fragment upon ring-opening allows for its incorporation into intricate cascade sequences.
While specific examples detailing the use of this compound in well-defined cascade or multicomponent reactions are not extensively covered in the provided search results, the general principles of cascade design strongly suggest its suitability. For instance, the synthesis of thiazole derivatives through domino reactions highlights the potential for similar strategies with other heterocycles. nih.govnih.gov The key would be to design a reaction sequence where the ring-opening of the thietane dioxide initiates a series of subsequent bond-forming events.
The development of cascade reactions is a frontier in organic synthesis, and the exploration of versatile building blocks like this compound in this context holds significant promise for the efficient construction of complex molecular architectures.
Contributions to the Total Synthesis of Complex Natural Products and Synthetic Analogs
Based on an extensive review of the current scientific literature, there are no documented instances of this compound being utilized in the total synthesis of complex natural products or their synthetic analogs. Therefore, no detailed research findings or data tables on this specific topic can be provided.
V. Derivatization and Functionalization of 3,3 Diethoxythietane 1,1 Dioxide
Synthesis of Analogues with Varied Alkoxy or Related Protecting Groups
The synthesis of 3,3-diethoxythietane 1,1-dioxide and its analogues with different alkoxy groups can be achieved through the reaction of a sulfonyl chloride with a corresponding ketene (B1206846) dialkylacetal in the presence of a base like triethylamine (B128534). This method provides a general route to a variety of 3,3-dialkoxythietane 1,1-dioxides.
The generalized procedure involves the dropwise addition of a solution of the desired sulfonyl chloride to a stirred solution containing equimolar amounts of triethylamine and the appropriate ketene dialkylacetal in a solvent such as anhydrous diethyl ether. lookchem.com The reaction typically proceeds at room temperature, leading to the formation of a precipitate of triethylamine hydrochloride and the desired product in the filtrate. lookchem.com By selecting a different ketene acetal (B89532), the ethoxy groups can be readily replaced. For instance, using ketene dimethylacetal would yield 3,3-dimethoxythietane (B2941658) 1,1-dioxide. This approach allows for the systematic variation of the acetal protecting group, which can influence the compound's solubility, stability, and subsequent reactivity.
Introduction of Diverse Functional Groups onto the Thietane (B1214591) Ring System
The this compound structure is a key intermediate for introducing a variety of functional groups onto the thietane ring. A primary transformation is the hydrolysis of the diethyl acetal group to a ketone.
Stirring this compound in concentrated hydrochloric acid at room temperature leads to the dissolution of the starting material and, after a short period, the precipitation of crystalline 3-thietanone 1,1-dioxide. lookchem.com This ketone is a valuable intermediate, exhibiting acidic properties due to the electron-withdrawing sulfone group. lookchem.com The ketone functionality can be further modified; for example, its reduction with diborane (B8814927) yields 3-hydroxythietane 1,1-dioxide, introducing a hydroxyl group onto the ring. lookchem.com
Other methods have been developed to introduce different functionalities directly onto the thietane 1,1-dioxide ring system. A one-step conversion of cyclic α-amino ketoximes can produce 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides, demonstrating the simultaneous introduction of both cyano and amino groups. researchgate.netcdnsciencepub.com Furthermore, in related systems like 3-hydroxy-3-arylthietane 1,1-dioxides, the aryl group can be further functionalized through methods like Ullmann arylation, showcasing how substituents can serve as handles for introducing additional diversity. acs.org
| Starting Material | Reagents and Conditions | Product | Functional Group Introduced | Citation |
|---|---|---|---|---|
| This compound | Concentrated Hydrochloric Acid, 25°C | 3-Thietanone 1,1-dioxide | Ketone (C=O) | lookchem.com |
| 3-Thietanone 1,1-dioxide | Diborane, Dioxane | 3-Hydroxythietane 1,1-dioxide | Hydroxyl (-OH) | lookchem.com |
| Cyclic α-amino ketoximes | Methanesulfonyl chloride, Triethylamine | 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides | Cyano (-CN), Amino (-NR2) | researchgate.netcdnsciencepub.com |
| 3-Hydroxy-3-(4-hydroxyphenyl)thietane 1,1-dioxide | Transition metal catalysis (e.g., Ullmann arylation) | Further arylated derivatives | Aryl groups | acs.org |
Design and Synthesis of Thietane 1,1-Dioxide Scaffolds for Materials Science Applications
The rigid, four-membered ring of thietane 1,1-dioxide makes it an attractive scaffold for applications in materials science. chemimpex.com Its incorporation into larger molecules can impart unique physical and chemical properties. Thietane 1,1-dioxide derivatives are utilized in the formulation of specialty polymers, where they can enhance material performance in applications such as coatings and adhesives. chemimpex.com
A specific area of development is in the field of liquid crystals. Chiral thietanes, synthesized from oxiranes, can be oxidized to the corresponding chiral thietane-1,1-dioxides. tandfonline.com When these chiral sulfone building blocks are connected to a mesogenic (liquid-crystal-forming) group, the resulting compounds have been shown to exhibit liquid crystal behavior. tandfonline.com This demonstrates the potential of the thietane 1,1-dioxide scaffold in the design of advanced optical materials.
Structure-Reactivity Relationships in Functionalized this compound Derivatives
The reactivity of functionalized this compound derivatives is highly dependent on their structure and the reaction conditions. The acetal group in the parent compound is susceptible to acid-catalyzed hydrolysis, readily converting to 3-thietanone 1,1-dioxide in the presence of concentrated hydrochloric acid. lookchem.com However, under basic conditions, such as refluxing in aqueous sodium hydroxide (B78521), the compound undergoes decomposition. lookchem.com
The stability of the thietane ring can be influenced by the substituents at the 3-position. For example, while many 3,3-disubstituted thietane-1,1-dioxides show good stability across a range of acidic and basic conditions, certain derivatives exhibit specific reactivity. acs.org A 3-hydroxy-3-arylthietane 1,1-dioxide was found to be stable in 1 M HCl but degraded when treated with 1 M NaOH, proceeding through an elimination reaction to form a thiete derivative. acs.org
Stereochemistry also plays a crucial role in the reactivity and characterization of these compounds. NMR studies, sometimes in combination with lanthanide shift reagents like Eu(fod)₃, have been used to determine the stereochemistry of substituted thietane 1,1-dioxides. researchgate.netcdnsciencepub.com In one study, this technique confirmed an all-trans configuration of the substituents on the thietane dioxide ring, a structural detail that is essential for understanding the molecule's interactions and reaction pathways. cdnsciencepub.com
| Derivative | Conditions | Observation | Citation |
|---|---|---|---|
| This compound | Concentrated HCl, 25°C | Hydrolysis to 3-thietanone 1,1-dioxide | lookchem.com |
| This compound | 5% NaOH, reflux | Decomposition | lookchem.com |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 1 M HCl, 37°C | Quantitative recovery (stable) | acs.org |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 1 M NaOH (aqueous) | Degradation via elimination to form thiete 4a | acs.org |
| 3,3-Diarylthietane 1,1-dioxide | 1 M HCl or 1 M NaOH, 37°C | Quantitative recovery (stable) | acs.org |
Vi. Theoretical and Computational Chemistry Investigations of 3,3 Diethoxythietane 1,1 Dioxide
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO Calculations)
The electronic behavior of a molecule is fundamentally governed by the distribution and energy of its molecular orbitals. For 3,3-Diethoxythietane 1,1-dioxide, molecular orbital (MO) theory helps in identifying the regions of electron density that are most likely to participate in chemical reactions. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.
The HOMO represents the outermost orbital containing electrons and acts as an electron donor in reactions. Conversely, the LUMO is the innermost orbital without electrons and serves as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. irjweb.comimist.ma
In this compound, the HOMO is expected to be localized on the oxygen atoms of the ethoxy groups and the sulfone group, which possess lone pairs of electrons. The LUMO is likely distributed around the sulfur atom and the adjacent carbon atoms of the thietane (B1214591) ring, influenced by the electron-withdrawing nature of the sulfone group. Computational methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) are commonly used to calculate these orbital energies and visualize their distributions. irjweb.comnih.gov
Table 1: Calculated Frontier Molecular Orbital Properties (Illustrative) This table presents hypothetical data based on typical DFT calculations for similar heterocyclic sulfones, as specific published values for this compound are not available.
| Parameter | Energy (eV) | Description |
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| ELUMO | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.36 | Energy difference (ELUMO - EHOMO); correlates with chemical reactivity and stability. irjweb.com |
Conformational Analysis and Energetics of the Four-Membered Ring System
The four-membered thietane ring is inherently strained and typically adopts a non-planar, puckered conformation to alleviate some of this strain. The conformational profile of this compound is determined by the interplay of ring strain, steric hindrance from the bulky ethoxy groups, and electrostatic interactions involving the polar sulfone group.
Table 2: Relative Energies of Hypothetical Conformers (Illustrative) This table illustrates potential energy differences between possible conformers. Actual values would require specific quantum chemical calculations.
| Conformer | Puckering Angle (°) | Relative Energy (kcal/mol) | Description |
| Chair-like (Puckered) | 25 | 0.00 | The most stable, ground-state conformation minimizing steric clash. |
| Planar | 0 | +4.5 | A higher-energy transition state for ring inversion. |
| Twist | Variable | +2.8 | An intermediate conformation along the inversion pathway. researchgate.net |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For this compound, which is known to undergo reactions like hydrolysis and nucleophilic ring-opening, theoretical modeling can trace the entire reaction coordinate from reactants to products. acs.org This involves locating the transition state (TS)—the highest energy point along the reaction pathway—and calculating the activation energy (Ea), which determines the reaction rate.
For example, in the base-catalyzed hydrolysis of the ketal function, a computational model would simulate the approach of a hydroxide (B78521) ion to the C3 carbon. The calculation would identify the geometry of the transition state, where the C-O bond of an ethoxy group is partially broken and a new C-OH bond is partially formed. The calculated activation energy provides a quantitative measure of how fast this reaction is likely to proceed. Such studies have been performed on other systems to explain regioselectivity and stereoselectivity in reactions. acs.org
Table 3: Illustrative Reaction Pathway Energetics for Nucleophilic Attack Data is hypothetical and serves to illustrate the output of reaction pathway modeling.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants | 0.0 | Initial state: this compound + Nucleophile. |
| 2 | Transition State (TS) | +15.2 | Highest energy point; structure shows partial bond formation/breaking. |
| 3 | Intermediate | -5.7 | A metastable species formed after the transition state. |
| 4 | Products | -12.4 | Final stable products of the reaction. |
Prediction of Novel Reactivity and Potential Synthetic Strategies
By analyzing the electronic structure, particularly the distribution of the frontier orbitals and the electrostatic potential map, computational models can predict novel reactivity. The LUMO map for this compound would highlight the electrophilic sites susceptible to attack by nucleophiles. The most likely site is the C3 carbon, but other carbons adjacent to the sulfone group could also be activated.
This predictive power allows for the in-silico design of new synthetic strategies. For instance, by modeling the interaction of the molecule with various novel nucleophiles or electrophiles, chemists can screen for potentially successful reactions before attempting them in the lab. Computational analysis might suggest that specific organometallic reagents could lead to a selective ring-opening reaction, yielding a functionalized linear sulfone that would be difficult to synthesize through other means. This approach saves resources and can accelerate the discovery of new chemical transformations.
Quantum Chemical Descriptors for Structure-Reactivity Correlations
To quantify the reactivity of this compound more precisely, a range of quantum chemical descriptors can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a basis for Quantitative Structure-Activity Relationship (QSAR) studies and help in comparing the reactivity of different compounds. nih.govresearchgate.net
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Potential (μ): The escaping tendency of electrons from a system. Calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η): Measures the resistance to change in electron distribution. Calculated as η = (ELUMO - EHOMO) / 2. A hard molecule has a large HOMO-LUMO gap. researchgate.net
Global Softness (S): The reciprocal of hardness (S = 1 / η). A soft molecule is more reactive.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. Calculated as ω = μ² / (2η).
These calculated indices provide a robust framework for understanding and predicting the chemical behavior of the molecule in various environments.
Table 4: Calculated Quantum Chemical Descriptors (Illustrative) Values are derived from the illustrative HOMO/LUMO energies in Table 1.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 7.25 | Energy needed to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.89 | Energy released upon gaining an electron. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.07 | Electron escaping tendency; indicates electrophilic nature. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.18 | Resistance to deformation of electron cloud; indicates high stability. |
| Global Softness (S) | 1 / η | 0.31 | Reciprocal of hardness; indicates low reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | 2.60 | Global electrophilic power of the molecule. |
Viii. Future Research Avenues and Emerging Perspectives in 3,3 Diethoxythietane 1,1 Dioxide Chemistry
Exploration of Catalytic Transformations Involving 3,3-Diethoxythietane 1,1-Dioxide
A significant area for future research lies in developing catalytic transformations that utilize this compound as a central scaffold. While methods exist for the synthesis of substituted thietane (B1214591) dioxides using catalytic approaches, the reactivity of existing thietane dioxides in catalytic cycles is a nascent field. acs.org Future work could focus on leveraging the inherent stability of the sulfone group to direct reactions at other positions of the molecule. nih.gov
Research could be directed toward transition-metal-catalyzed C-H activation at the C2 and C4 positions of the thietane ring. The electron-withdrawing nature of the sulfone and the adjacent ethoxy groups could influence the regioselectivity of such transformations. Another promising avenue is the catalytic functionalization of the ethyl groups within the diethoxy moiety, potentially leading to novel derivatives without altering the core heterocyclic structure. The combination of transition metal catalysts with sulfur-containing compounds is an area with significant potential for new discoveries. bohrium.com
Below is a table outlining potential catalytic reactions for future investigation.
| Reaction Type | Proposed Catalyst System | Potential Substrate | Anticipated Product Class | Key Research Question |
| C-H Arylation | Pd(OAc)₂ / Ligand | This compound | 2-Aryl-3,3-diethoxythietane 1,1-dioxides | Can the C2/C4 positions be selectively functionalized? |
| Deoxygenative Alkylation | (PCN)IrHCl complex / KOtBu acs.org | Alcohol Substrates | Alkylated Thietane Dioxides | Can the ethoxy groups be displaced via catalytic deoxygenation? |
| Ring-Expansion Carbonylation | Rh or Co-based catalysts | This compound | Functionalized Thiolane-1,1-dioxides | Is it possible to catalytically insert CO into the ring? |
| Asymmetric Hydrogenation | Chiral Ru or Rh complexes | Unsaturated Thietane Dioxides | Chiral Saturated Thietane Dioxides | Can high enantioselectivity be achieved in the reduction of related thiete dioxides? |
Development of Unconventional Synthetic Applications Beyond Current Paradigms
Beyond predictable transformations, this compound offers possibilities for unconventional synthetic applications. Thietane dioxides have been proposed as unique bioisosteres for carbonyl groups and as motifs to enhance solubility in drug discovery. acs.orgenamine.net The diethoxy substitution pattern presents an opportunity to explore its use as a stable, non-hydrolyzable surrogate for ketals or geminal diols, which are often metabolically labile.
An emerging paradigm could involve using the compound as a linchpin in divergent synthesis. Selective cleavage of the C-O bonds of the ethoxy groups under specific Lewis acidic conditions could unmask a 3-keto-thietane 1,1-dioxide equivalent in situ, which could then be trapped with various nucleophiles. Alternatively, the ring itself could be used as a precursor to acyclic, sulfur-containing molecules through controlled ring-opening reactions, a strategy that is well-established for simpler thietanes but underexplored for highly substituted dioxides. researchgate.net
Integration into Advanced Materials Science and Supramolecular Chemistry Research
The unique structural and electronic properties of thietane 1,1-dioxides make them attractive candidates for materials science applications, such as in the formulation of specialty polymers and coatings. chemimpex.comchemimpex.com The this compound derivative could serve as a functional monomer. For example, hydrolysis or transesterification of the ethoxy groups could yield a diol monomer suitable for polyester (B1180765) or polyurethane synthesis. The resulting polymers would feature the rigid, polar sulfone group as an integral part of the backbone, potentially imparting enhanced thermal stability and specific intermolecular interactions.
In supramolecular chemistry, the sulfone group is a known hydrogen bond acceptor. acs.org The presence of four oxygen atoms in this compound (two from the sulfone, two from the ethers) makes it a compelling building block for designing host-guest systems or self-assembling networks driven by hydrogen bonding and dipole-dipole interactions. youtube.com Research could explore the co-crystallization of this compound with hydrogen bond donors to create novel organic frameworks.
The following table outlines potential avenues for materials science integration.
| Material Class | Synthetic Strategy | Role of this compound | Potential Properties |
| Polyesters | Polycondensation of a diol derivative | Monomer precursor | Increased thermal stability, altered polarity |
| Polyurethanes | Reaction of a diol derivative with diisocyanates | Monomer precursor | Enhanced rigidity and hydrogen bonding capacity |
| Supramolecular Gels | Self-assembly with complementary molecules | Gelator | Stimuli-responsive materials |
| Specialty Coatings | Incorporation into polymer blends | Additive or comonomer | Improved adhesion and surface properties chemimpex.com |
Addressing Unresolved Mechanistic Questions and Challenging Synthetic Targets
The chemistry of thietanes and their derivatives is rife with interesting mechanistic questions, particularly concerning ring strain, stability, and reaction pathways. acs.org The reaction mechanisms for rearrangements of sulfur ylides, which can be formed from thietanes, are still a subject of debate. rsc.org Photochemical or thermal reactions of this compound could lead to ring expansion, contraction, or fragmentation, and detailed mechanistic studies using computational and experimental methods would be highly valuable. rsc.org For instance, investigating the stereochemical outcome of reactions at the C2 or C4 positions would provide insight into the conformational rigidity and preferred reaction trajectories of the substituted four-membered ring.
A challenging synthetic target would be the stereoselective synthesis of derivatives of this compound. While the parent compound is achiral, introducing substituents at the C2 or C4 positions would create stereocenters. Developing catalytic asymmetric methods to control this stereochemistry would represent a significant advance and provide access to a new class of chiral building blocks for medicinal and materials chemistry.
Potential for Innovation in Diverse Chemical Fields Through this compound Chemistry
The exploration of this compound chemistry holds the potential for innovation across multiple disciplines. In medicinal chemistry, its stability and dense oxygenation pattern could be exploited to design novel enzyme inhibitors or metabolic modulators, where the sulfone group can act as a key hydrogen bond acceptor. acs.org The development of new synthetic methods involving this compound would not only expand the toolkit of organic chemists but also provide access to novel molecular architectures. beilstein-journals.org In materials science, its incorporation into polymers or supramolecular structures could lead to advanced materials with tailored properties. acs.org The study of this under-investigated molecule serves as a gateway to new fundamental knowledge in heterocyclic chemistry and could pave the way for practical applications in pharmaceuticals, agrochemicals, and beyond. nih.govchemimpex.com
Q & A
How is 3,3-Diethoxythietane 1,1-dioxide synthesized, and what key reaction conditions are required?
Basic Research Question
The synthesis of this compound typically involves halogenation and alkoxylation of thietane precursors. A validated method for analogous thietane 1,1-dioxides (e.g., 3-chlorothietane 1,1-dioxide) employs chlorine gas under photolytic conditions in carbon tetrachloride, followed by substitution with ethoxide groups. Key steps include:
- Chlorination : Irradiation with a 250-W sunlamp while bubbling chlorine gas into a solution of thietane 1,1-dioxide in CCl₄ .
- Alkoxylation : Reaction with sodium ethoxide in anhydrous ethanol to replace chlorine with ethoxy groups.
- Purification : Recrystallization using chloroform-hexane mixtures to isolate the product .
Critical Parameters : Strict control of reaction time, temperature, and stoichiometry to avoid over-chlorination or side reactions.
What spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Structural ambiguities in thietane 1,1-dioxide derivatives are resolved using:
- X-ray Crystallography : Determines bond lengths, angles, and conformation. For example, hydrogen-bonding patterns (e.g., F···H-O interactions) in related compounds confirm sulfone group geometry .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., diethoxy groups at C3 causing distinct splitting patterns) .
- Computational Modeling : Density Functional Theory (DFT) calculations validate experimental data and predict electronic effects of the sulfone moiety .
Case Study : Reassignment of a thiirane dioxide to a 1,3-oxathiole 3,3-dioxide structure was achieved via comparative XRD and IR analysis .
What are the key physicochemical properties of this compound, and how do they influence reactivity?
Basic Research Question
Key properties include:
- Molecular Formula : C₁₄H₂₀O₄S (MW 284.37 g/mol) .
- Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, acetone) but low in water.
Reactivity Influences : - The electron-withdrawing sulfone group enhances susceptibility to nucleophilic attack at the sulfur atom.
- Diethoxy groups at C3 sterically hinder ring-opening reactions, favoring substitution over elimination .
How does the sulfone group in this compound direct its reactivity in nucleophilic reactions?
Advanced Research Question
The 1,1-dioxide group creates an electron-deficient sulfur center, enabling:
- Nucleophilic Substitution : Ethoxy groups are displaced by stronger nucleophiles (e.g., amines, thiols) via SN2 mechanisms.
- Ring-Opening Reactions : Under basic conditions, the thietane ring opens to form sulfonated alkenes or diols .
Mechanistic Insight : DFT studies show that the sulfone group lowers the LUMO energy of the thietane ring, facilitating nucleophilic attack .
What chromatographic techniques optimize purification of this compound?
Basic Research Question
Effective purification methods include:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent to separate diastereomers or byproducts.
- Recrystallization : Use chloroform-hexane mixtures to obtain high-purity crystals .
Key Considerations : Monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm purity using HPLC with UV detection at 254 nm.
How do photolytic conditions affect the stability of this compound?
Advanced Research Question
Photolysis studies reveal:
- Degradation Pathways : UV irradiation (λ = 254 nm) cleaves the C-S bond, yielding ethylene derivatives and sulfur oxides .
- Byproduct Analysis : GC-MS identifies SO₂ and fragmented alkoxy species under prolonged exposure .
Mitigation Strategies : Store the compound in amber vials at 4°C and avoid prolonged light exposure during experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
